3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole
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Overview
Description
3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C13H13N3O, features a five-membered ring structure with two nitrogen atoms and three carbon atoms, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylic acid with phosgene to introduce the isocyanate group . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful handling of reagents and solvents, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of urea derivatives or carbamates.
Scientific Research Applications
3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s pyrazole ring structure also contributes to its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
- 3-Isopropyl-5-amino-1-phenyl-1H-pyrazole
- 3-Isopropyl-5-hydroxy-1-phenyl-1H-pyrazole
- 3-Isopropyl-5-methyl-1-phenyl-1H-pyrazole
Comparison: The isocyanate group allows for the formation of urea and carbamate derivatives, which are not possible with the amino, hydroxy, or methyl analogs .
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
5-isocyanato-1-phenyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C13H13N3O/c1-10(2)12-8-13(14-9-17)16(15-12)11-6-4-3-5-7-11/h3-8,10H,1-2H3 |
InChI Key |
YQFNSPDMGFMWEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N=C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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